2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
767333-98-2 |
---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O6/c1-4-32-21-11-9-20(10-12-21)26(30)34-23-13-8-19(15-24(23)31-3)16-27-28-25(29)17-33-22-7-5-6-18(2)14-22/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+ |
InChI Key |
HCFIIHAIZJOWNG-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC(=C3)C)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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